![molecular formula C7H14ClNO B177958 Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 17366-48-2](/img/structure/B177958.png)
Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C7H14ClNO . It has a molecular weight of 163.64 g/mol . This compound is a white solid and is stored at temperatures between 0-8°C .
Molecular Structure Analysis
The molecular structure of Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride can be represented by the InChI code: InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7?;
. The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 .
Physical And Chemical Properties Analysis
Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride has a molecular weight of 163.64 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound is a white solid and is stored at temperatures between 0-8°C .
Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, displays a wide array of interesting biological activities . Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride can be used in the enantioselective construction of this scaffold . This has attracted attention from many research groups worldwide .
Organic Synthesis
Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride is employed as an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex organic molecules.
Agrochemical Research
This compound is also used in the field of agrochemical research . It can be used to develop new pesticides and fertilizers.
Pharmaceutical Research
In pharmaceutical research, Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride is used as a key intermediate . It can be used in the synthesis of new drugs.
Dyestuff Field
Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride is also used in the dyestuff field . It can be used to create new dyes and pigments.
Safety and Hazards
The safety information for Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, and H319 . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .
Mechanism of Action
Target of Action
The primary targets of Exo-3-hydroxy-8-azabicyclo[32The compound’s structure, an 8-azabicyclo[321]octane scaffold, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities , suggesting that Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride may interact with similar targets.
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by Exo-3-hydroxy-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways . These effects can lead to changes in neurotransmission, enzyme activity, and other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Exo-3-hydroxy-8-azabicyclo[32Its molecular weight of 16365 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of Exo-3-hydroxy-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmission or enzyme activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Exo-3-hydroxy-8-azabicyclo[32It is known that the compound should be stored at room temperature , suggesting that temperature may affect its stability. Other environmental factors, such as pH or the presence of other compounds, may also influence its action and efficacy.
properties
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROJVSOIIWHLCQ-VPEOJXMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride | |
CAS RN |
538-09-0 | |
Record name | endo nortropine base | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Azabicyclo[3.2.1]octan-3-ol, (3-endo) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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